molecular formula C21H41ClO2 B13338883 Methyl 20-chloroicosanoate

Methyl 20-chloroicosanoate

Cat. No.: B13338883
M. Wt: 361.0 g/mol
InChI Key: ZKCWIKZVKSNHKK-UHFFFAOYSA-N
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Description

Methyl 20-chloroicosanoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 20-chloroicosanoate typically involves the chlorination of icosanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position. The resulting 20-chloroicosanoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps of chlorination and esterification but optimized for large-scale production. The use of advanced catalysts and reaction conditions can enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 20-chloroicosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: 20-chloroicosanoic acid or 20-chloroicosanone.

    Reduction: Methyl icosanol or 20-hydroxyicosanoate.

    Substitution: 20-hydroxyicosanoate, 20-aminoicosanoate, or 20-thioicosanoate.

Scientific Research Applications

Chemistry: Methyl 20-chloroicosanoate is used as an intermediate in the synthesis of various complex organic molecules

Biology: In biological research, this compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used as a probe to investigate the effects of chlorinated fatty acids on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting lipid-related disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design and discovery.

Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its properties make it suitable for applications in the formulation of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of methyl 20-chloroicosanoate involves its interaction with specific molecular targets such as enzymes and receptors involved in lipid metabolism. The chlorine atom at the 20th position can influence the compound’s binding affinity and selectivity towards these targets. The ester group allows for easy hydrolysis, releasing the active 20-chloroicosanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl icosanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    Methyl 20-hydroxyicosanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical and biological properties.

    Methyl 20-aminoicosanoate: Has an amino group, which can significantly alter its reactivity and interactions with biological targets.

Uniqueness: Methyl 20-chloroicosanoate is unique due to the presence of the chlorine atom at the 20th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H41ClO2

Molecular Weight

361.0 g/mol

IUPAC Name

methyl 20-chloroicosanoate

InChI

InChI=1S/C21H41ClO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3

InChI Key

ZKCWIKZVKSNHKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCl

Origin of Product

United States

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